(3aS,9aS)-2,3,3a,9a-Tetrahydro-5-fluoro-1H-[1,4]benzodioxino[2,3-c]pyrrole·hydrochloride (3aS,9aS)-2,3,3a,9a-Tetrahydro-5-fluoro-1H-[1,4]benzodioxino[2,3-c]pyrrole·hydrochloride
Brand Name: Vulcanchem
CAS No.: 105227-44-9
VCID: VC0009084
InChI: InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1
SMILES: C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65 g/mol

(3aS,9aS)-2,3,3a,9a-Tetrahydro-5-fluoro-1H-[1,4]benzodioxino[2,3-c]pyrrole·hydrochloride

CAS No.: 105227-44-9

Main Products

VCID: VC0009084

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65 g/mol

(3aS,9aS)-2,3,3a,9a-Tetrahydro-5-fluoro-1H-[1,4]benzodioxino[2,3-c]pyrrole·hydrochloride - 105227-44-9

CAS No. 105227-44-9
Product Name (3aS,9aS)-2,3,3a,9a-Tetrahydro-5-fluoro-1H-[1,4]benzodioxino[2,3-c]pyrrole·hydrochloride
Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
IUPAC Name (3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride
Standard InChI InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1
Standard InChIKey JNYKORXHNIRXSA-OZZZDHQUSA-N
Isomeric SMILES C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl
SMILES C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
Canonical SMILES C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
PubChem Compound 9794625
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator